molecular formula C27H47N9O10S2 B104310 Trypanothione CAS No. 96304-42-6

Trypanothione

Cat. No.: B104310
CAS No.: 96304-42-6
M. Wt: 721.9 g/mol
InChI Key: LZMSXDHGHZKXJD-VJANTYMQSA-N
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Description

Trypanothione is a unique bis-glutathionyl derivative found in parasitic protozoa such as trypanosomes and leishmania. This compound plays a crucial role in the defense against oxidative stress in these organisms, which are responsible for diseases like sleeping sickness, Chagas’ disease, and leishmaniasis . Unlike humans, these parasites rely on this compound for their redox balance, making it a target for drug development.

Mechanism of Action

Target of Action

Trypanothione primarily targets the enzyme This compound Reductase . It plays a crucial role in the defense against oxidative stress .

Mode of Action

This compound interacts with its target, this compound Reductase, and donates electrons either directly or via the redox intermediate tryparedoxin (TryX) . This interaction leads to the reduction of peroxides, which is particularly important in these organisms because they lack catalase .

Biochemical Pathways

This compound affects the unique redox pathway based on the this compound molecule, which is absent in the mammalian host . The key enzymes involved in this compound metabolism, this compound reductase and this compound synthetase, have been studied in detail . This pathway is vital for the survival of the parasites as it protects them from oxidative stress .

Pharmacokinetics

It is known that this compound is a small molecule, which could potentially influence its bioavailability .

Result of Action

The result of this compound’s action is the reduction of peroxides, which helps the parasites defend against oxidative stress . This is particularly important as these organisms lack catalase . The reduction of peroxides is achieved using electrons donated either directly from this compound, or via the redox intermediate tryparedoxin (TryX) .

Action Environment

The action of this compound is influenced by the environment within the parasite. As this compound is involved in the defense against oxidative stress, its efficacy and stability could potentially be influenced by factors that affect the oxidative state of the parasite . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trypanothione involves the conjugation of two molecules of glutathione with spermidine. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound is not common due to its specific biological role and the complexity of its synthesis. the laboratory synthesis methods can be scaled up with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Trypanothione undergoes oxidation to form this compound disulfide.

    Reduction: The disulfide form can be reduced back to the thiol form by this compound reductase.

    Substitution: It can participate in substitution reactions where the thiol groups are involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides under mild conditions.

    Reduction: NADPH in the presence of this compound reductase.

    Substitution: Various electrophiles can react with the thiol groups under neutral to slightly basic conditions.

Major Products

    Oxidation: this compound disulfide.

    Reduction: Reduced this compound.

    Substitution: Thiol-substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, trypanothione is studied for its unique redox properties and its role in maintaining the redox balance in parasitic protozoa. It serves as a model compound for understanding thiol-based redox systems.

Biology

Biologically, this compound is essential for the survival of trypanosomes and leishmania. It is involved in detoxifying reactive oxygen species and maintaining cellular redox homeostasis .

Medicine

In medicine, this compound and its metabolic pathways are targets for developing drugs against diseases like sleeping sickness, Chagas’ disease, and leishmaniasis. Inhibitors of this compound reductase, for example, are being explored as potential therapeutic agents .

Industry

While its direct industrial applications are limited, the study of this compound has implications for biotechnology and pharmaceutical industries, particularly in the development of antiparasitic drugs.

Comparison with Similar Compounds

Similar Compounds

    Glutathione: A tripeptide involved in cellular redox reactions in most organisms, including humans.

    Thioredoxin: A protein that acts as an antioxidant by facilitating the reduction of other proteins.

    Glutaredoxin: A small redox enzyme that uses glutathione as a cofactor.

Uniqueness

Trypanothione is unique due to its structure, which includes two glutathione molecules linked by spermidine. This structure is specific to trypanosomatids and is not found in humans, making it a selective target for antiparasitic drug development .

Properties

IUPAC Name

(2S)-2-amino-5-[[(4R,23R)-4-[[(4S)-4-amino-4-carboxybutanoyl]amino]-5,8,19,22-tetraoxo-1,2-dithia-6,9,13,18,21-pentazacyclotetracos-23-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H47N9O10S2/c28-16(26(43)44)4-6-20(37)35-18-14-47-48-15-19(36-21(38)7-5-17(29)27(45)46)25(42)34-13-23(40)32-11-3-9-30-8-1-2-10-31-22(39)12-33-24(18)41/h16-19,30H,1-15,28-29H2,(H,31,39)(H,32,40)(H,33,41)(H,34,42)(H,35,37)(H,36,38)(H,43,44)(H,45,46)/t16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMSXDHGHZKXJD-VJANTYMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)NCCCNC1)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)NCCCNC1)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H47N9O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70242197
Record name Trypanothione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70242197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

721.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96304-42-6
Record name Trypanothione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96304-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trypanothione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096304426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trypanothione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70242197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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